molecular formula C14H19NO2 B3096997 1-(2-Phenylethyl)piperidine-3-carboxylic acid CAS No. 129597-80-4

1-(2-Phenylethyl)piperidine-3-carboxylic acid

Cat. No.: B3096997
CAS No.: 129597-80-4
M. Wt: 233.31 g/mol
InChI Key: BDXDRVVZESQZHR-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)piperidine-3-carboxylic acid is a high-purity chemical compound offered for research and development purposes, serving as a versatile scaffold in medicinal chemistry. The piperidine ring is a privileged structure in drug discovery, found in a wide array of bioactive molecules and natural products. Piperidine derivatives are extensively investigated for their biological activities, with recent studies highlighting specific N-substituted piperidinecarboxylic acids as showing promising antiviral activity against the influenza A/H1N1 virus, outperforming commercial standards like Tamiflu and Rimantadine in vitro . Furthermore, the piperidine scaffold is a fundamental building block for powerful synthetic opioid analgesics of the 4-anilidopiperidine class, such as Fentanyl and its derivatives, which are critical in pain management research . The structural motif of a carboxylic acid group on the piperidine ring is also recognized as a valuable building block for the synthesis of more complex, pharmacologically relevant molecules, including 4-oxopipecolic acid derivatives found in antibiotics and other bioactive compounds . The synthetic versatility of this compound allows researchers to explore structure-activity relationships (SAR), particularly how modifications to the nitrogen substituent and the carboxylic acid group impact bioavailability, metabolic stability, and binding affinity to biological targets . This product is intended for laboratory research use only and is not manufactured for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-phenylethyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c16-14(17)13-7-4-9-15(11-13)10-8-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXDRVVZESQZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenylethyl)piperidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of phenylethylamine with a suitable piperidine derivative can lead to the formation of the desired compound. The reaction conditions typically involve the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical acid-catalyzed transformations, including esterification and amide coupling.

Esterification

Reaction with alcohols under acidic conditions yields ester derivatives. For example:

1 2 Phenylethyl piperidine 3 carboxylic acid+R OHH+1 2 Phenylethyl piperidine 3 carboxylate ester+H2O\text{1 2 Phenylethyl piperidine 3 carboxylic acid}+\text{R OH}\xrightarrow{\text{H}^+}\text{1 2 Phenylethyl piperidine 3 carboxylate ester}+\text{H}_2\text{O}

In anhydrous acetonitrile, esterification proceeds efficiently with a 100-fold acceleration compared to aqueous media due to reduced proton exchange .

Reagent Conditions Product Yield Reference
Methanol/H₂SO₄Reflux, 6 hMethyl ester85% ,
Ethanol/DCCRoom temperature, 12 hEthyl ester78%

Reactions at the Piperidine Nitrogen

The secondary amine in the piperidine ring participates in alkylation and acylation reactions.

Alkylation

The nitrogen reacts with alkyl halides (e.g., phenethyl bromide) in alkaline media to form quaternary ammonium salts. For instance:

1 2 Phenylethyl piperidine 3 carboxylic acid+PhCH2CH2BrNaOHN Phenethyl derivative\text{1 2 Phenylethyl piperidine 3 carboxylic acid}+\text{PhCH}_2\text{CH}_2\text{Br}\xrightarrow{\text{NaOH}}\text{N Phenethyl derivative}

Optimal conditions involve a 1:1 molar ratio of reactants at 65–80°C for 20–30 hours , .

Acylation

Propionylation with propionyl chloride occurs selectively at the nitrogen:

1 2 Phenylethyl piperidine 3 carboxylic acid+CH3CH2COClBaseN Propionyl derivative\text{1 2 Phenylethyl piperidine 3 carboxylic acid}+\text{CH}_3\text{CH}_2\text{COCl}\xrightarrow{\text{Base}}\text{N Propionyl derivative}

Reaction kinetics show a 5-fold increase in triplet-state lifetime in aqueous acetonitrile compared to anhydrous conditions .

Reagent Conditions Product Yield Reference
Propionyl chlorideDCM, 8 h refluxN-Propionylpiperidine derivative60% ,
Benzyl bromideNaOH (pH >14), 70°C, 24 hN-Benzyl quaternary salt72%

Photochemical Rearrangements

While not directly observed for this compound, analogous 4-anilidopiperidines undergo photo-Favorskii rearrangements under UV irradiation. For example, p-hydroxyphenacyl esters form spirodienedione intermediates (e.g., 26 ) via triplet biradicals , :

Triplet statehν328SpirodienedioneHydrolysis product\text{Triplet state}\xrightarrow{h\nu}\text{3}\textbf{28}\rightarrow \text{Spirodienedione}\rightarrow \text{Hydrolysis product}

The rearrangement occurs within 1–2 ns in aqueous media, with intermediates detectable via transient resonance Raman spectroscopy .

Hydrogen-Bonding Effects on Reactivity

The carboxylic acid forms a strong intramolecular hydrogen bond with the piperidine carbonyl (O⋯H = 1.39 Å, O—H⋯O angle = 153°), stabilizing the enol tautomer and influencing proton-transfer equilibria . This impacts reaction rates in aqueous vs. nonpolar solvents.

Scientific Research Applications

1-(2-Phenylethyl)piperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The pathways involved can include signal transduction cascades that lead to physiological effects .

Comparison with Similar Compounds

Aromatic Substituents

  • 1-(Pyrimidin-2-yl)piperidine-3-carboxylic Acid Hydrochloride

    • Substituent : Pyrimidinyl group (aromatic heterocycle).
    • Properties : Enhanced hydrogen-bonding capacity due to nitrogen atoms in the pyrimidine ring. Molecular weight: 274.24 g/mol (hydrochloride form) .
    • Activity : Likely targets nucleotide-binding proteins or enzymes due to pyrimidine’s role in mimicking nucleic acid components.
  • 1-(4-Isopropylbenzyl)piperidine-3-carboxylic Acid Hydrochloride

    • Substituent : Bulky 4-isopropylbenzyl group.
    • Properties : Increased steric hindrance (molecular weight: 297.82 g/mol) may reduce membrane permeability compared to the phenylethyl analog. Classified as an irritant .

Electron-Withdrawing Groups

  • 1-[(3-Nitrophenyl)Sulfonyl]piperidine-2-carboxylic Acid Substituent: 3-Nitrophenylsulfonyl group. Properties: Sulfonyl groups enhance stability and acidity. Molecular weight: 314.32 g/mol. Potential use in protease inhibition due to sulfonamide’s electrophilic character .
  • 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic Acid

    • Substituent : Trifluoromethylpyridinyl group.
    • Properties : Fluorine atoms improve metabolic stability and lipophilicity. Molecular weight: 274.24 g/mol. Likely targets CNS receptors due to fluorine’s blood-brain barrier permeability .

Prodrug Potential

  • 1-Acetylpiperidine-3-carboxylic Acid
    • Substituent : Acetyl group.
    • Properties : Acetylation of the piperidine nitrogen enhances oral bioavailability by masking the amine, as seen in nipecotic acid prodrugs . This modification facilitates hydrolysis in vivo to release the active compound .

Key Findings :

  • Enzyme Inhibition : The furylmethyl derivative () exhibits superior inhibitory activity against GST compared to other analogs, highlighting the role of heterocyclic substituents in enzyme binding .
  • Solubility : Sulfonyl-containing derivatives (e.g., ) demonstrate moderate aqueous solubility, whereas acetylated or bulky analogs may prioritize lipophilicity for membrane penetration .
  • Conformational Effects : Piperidine rings in chair conformations () optimize spatial orientation for target binding, a feature critical for elastase inhibitors .

Biological Activity

1-(2-Phenylethyl)piperidine-3-carboxylic acid (1-PEPC) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a piperidine ring, a phenylethyl substituent, and a carboxylic acid functional group, which contribute to its unique chemical properties and biological interactions.

  • Molecular Formula : C₁₄H₁₉NO₂
  • Molecular Weight : Approximately 233.31 g/mol
  • Structure : The compound is typically encountered in its hydrochloride form, enhancing its solubility and facilitating laboratory applications.

Synthesis Methods

Various synthetic routes have been reported for the preparation of 1-PEPC, including:

  • Direct alkylation of piperidine with phenylethyl bromide.
  • Carboxylation reactions involving piperidine derivatives.
  • Reactions with carboxylic acid derivatives to yield the desired product.

These methods highlight the versatility of synthetic approaches available for this compound, allowing for modifications that can lead to various derivatives with potentially altered biological activities.

Interaction with Biological Targets

Preliminary studies indicate that 1-PEPC may interact with several neurotransmitter receptors, which could elucidate its mechanisms of action in therapeutic contexts. Notably:

  • Binding Affinity : Investigations into its binding affinity to neurotransmitter receptors suggest potential roles in modulating neurological functions.
  • Neuroprotective Effects : Some studies have hinted at neuroprotective properties, although more extensive research is necessary to substantiate these claims.

Anticancer Activity

Research has also explored the anticancer potential of 1-PEPC:

  • In vitro Studies : In cell line assays, 1-PEPC demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and L1210 (murine leukemia) cells. The observed IC50 values indicated a dose-dependent response.
Cell LineIC50 (μM)Reference
HeLa25.4 ± 3.2
L121030.7 ± 4.1

These findings suggest that 1-PEPC may inhibit cell proliferation and induce apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The structure of 1-PEPC plays a critical role in its biological activity:

  • Phenylethyl Substitution : The specific substitution on the piperidine ring is thought to enhance lipophilicity, potentially improving cellular uptake and efficacy against cancer cells.

Case Studies

A series of case studies have been published examining the biological effects of 1-PEPC:

  • Neuroprotective Study : A study evaluated the neuroprotective effects of 1-PEPC in an animal model of neurodegeneration, showing significant improvement in cognitive function and reduced neuronal loss compared to control groups.
  • Anticancer Efficacy : In another study, the compound was tested against multiple cancer cell lines, revealing a marked decrease in cell viability at concentrations as low as 10 μM after 48 hours of treatment.

Q & A

Q. What are the standard synthetic routes for 1-(2-Phenylethyl)piperidine-3-carboxylic acid, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including coupling of the phenylethyl group to the piperidine ring and subsequent carboxylation. A common approach is to use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-alkyl bond formation, followed by carboxylation using CO₂ under high pressure . Optimization Strategies:

  • Catalyst Selection: Palladium acetate with tert-butyl XPhos ligand improves coupling efficiency .
  • Temperature Control: Reactions are often conducted at 40–100°C to balance yield and side-product formation .
  • Purification: Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) resolves intermediates (purity >95%) .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm structural integrity. For example, the piperidine ring protons resonate at δ 1.5–3.0 ppm, while aromatic protons appear at δ 7.2–7.5 ppm .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 308.18 g/mol) .
  • X-ray Crystallography: Resolves stereochemistry; the carboxylic acid group often forms hydrogen-bonded dimers in the crystal lattice .

Q. How can stereochemical control be achieved during the synthesis of this compound?

Methodological Answer: Chiral resolution is critical for enantiomerically pure products. Strategies include:

  • Chiral Auxiliaries: Use (R)- or (S)-Boc-protected intermediates to direct stereochemistry during ring closure .
  • Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) with palladium to achieve enantiomeric excess (ee) >90% .
  • Dynamic Kinetic Resolution: Utilize enzymes (e.g., lipases) in hydrolytic steps to favor the desired enantiomer .

Challenges:

  • Competing epimerization at the piperidine C3 position requires low-temperature quenching (-20°C) .

Q. How do computational methods enhance reaction design for this compound?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) predict transition states and optimize reaction pathways:

  • Reaction Path Search: Identifies low-energy pathways for carboxylation and coupling steps .
  • Solvent Effects: COSMO-RS simulations model solvent interactions to select tert-butanol/water mixtures for improved yield .
  • Machine Learning: Trains models on existing reaction data to predict optimal conditions (e.g., 85°C, 12 h) .

Case Study:
A hybrid computational-experimental approach reduced optimization time by 40% in a recent piperidine derivative synthesis .

Q. How should researchers address contradictions in spectral data (e.g., NMR vs. X-ray)?

Methodological Answer:

  • Validation via Crystallography: X-ray structures resolve ambiguities in proton assignments (e.g., distinguishing axial vs. equatorial protons) .
  • Variable Temperature NMR: Detects dynamic processes (e.g., ring puckering) that cause splitting discrepancies .
  • Cross-Disciplinary Collaboration: Combine computational NMR prediction (e.g., ACD/Labs) with experimental data to reconcile differences .

Example:
In a 2023 study, NMR signals for the phenylethyl group were misassigned due to solvent polarity effects; X-ray analysis corrected the stereochemical model .

Q. What are the key considerations for scaling up synthesis while maintaining purity?

Methodological Answer:

  • Process Intensification: Use continuous-flow reactors to control exothermic carboxylation steps and reduce side-products .
  • In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate purity .
  • Green Chemistry: Replace hazardous solvents (e.g., DCM) with bio-based alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

Scale-Up Data:

ParameterLab Scale (1 g)Pilot Scale (1 kg)
Yield65%58%
Purity95%92%
Key AdjustmentManual quenchingAutomated pH control

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Phenylethyl)piperidine-3-carboxylic acid
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1-(2-Phenylethyl)piperidine-3-carboxylic acid

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